molecular formula C4H8O4 B184068 1,4-Dioxane-2,3-diol CAS No. 4845-50-5

1,4-Dioxane-2,3-diol

Cat. No. B184068
CAS RN: 4845-50-5
M. Wt: 120.1 g/mol
InChI Key: YLVACWCCJCZITJ-UHFFFAOYSA-N
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Description

1,4-Dioxane-2,3-diol is used as a pharmaceutical intermediate and an intermediate in organic synthesis . It is formed from the breakdown of diethylene glycol . It is not the same as the highly toxic environmental contaminant “dioxin” . It can be a contaminant in cosmetics, shampoo, or bubble bath .


Synthesis Analysis

A practicable synthesis of 2,3-disubstituted 1,4-dioxanes bearing a carbonyl functionality from α,β-unsaturated ketones using the Williamson strategy has been reported . An approach to the preparation of 2-mono-, 2,2- and 2,3-disubstituted 1,4-dioxane derivatives from readily available epoxides has also been described .


Molecular Structure Analysis

The molecular formula of 1,4-Dioxane-2,3-diol is C4H8O4 . It has an average mass of 120.104 Da and a monoisotopic mass of 120.042259 Da .


Chemical Reactions Analysis

1,4-Dioxane is known to react with molecular oxygen at ambient temperatures to form peroxides and hydroperoxides in the course of long-term storage and handling .


Physical And Chemical Properties Analysis

1,4-Dioxane-2,3-diol has a density of 1.5±0.1 g/cm3, a boiling point of 259.4±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 57.7±6.0 kJ/mol and a flash point of 110.7±27.3 °C .

Scientific Research Applications

Environmental and Water Treatment Applications

  • Degradation in Water Treatment : 1,4-Dioxane is used as a solvent in the nuclear industry and can contaminate ground and surface waters. Studies have investigated its degradation using advanced oxidation processes. These processes, including combinations of hydrogen peroxide, UV radiation, and sunlight, have shown effectiveness in degrading 1,4-dioxane in water, indicating its potential application in water treatment and environmental remediation (Chitra et al., 2012).

  • Bioremediation of Contaminated Waters : Research on bioremediation techniques for 1,4-dioxane-contaminated waters emphasizes the challenges and advances in this area. The co-occurrence of 1,4-dioxane with other contaminants like chlorinated solvents increases the complexity of cleanup efforts. Recent studies focus on the development of effective bioremediation strategies and monitoring tools for 1,4-dioxane in water environments (Zhang et al., 2017).

  • Photocatalytic and UV/H2O2 Processes for Water Treatment : Investigations into the removal of 1,4-dioxane from water using TiO2-based photocatalytic and H2O2/UV processes have been conducted. These studies explored different photocatalysts and their efficiency in degrading 1,4-dioxane, offering insights into the potential for using these processes in treating water contaminated with this compound (Coleman et al., 2007).

Industrial and Chemical Applications

  • Gas-Phase Pyrolysis : The gas-phase pyrolysis of 1,4-dioxane has been studied to understand its decomposition under high temperatures. This research provides insights into the chemical pathways and by-products of 1,4-dioxane when subjected to pyrolysis, relevant for industrial processes involving high-temperature treatments of this compound (Battin et al., 1989).

  • Synthesis of Functionalized 1,4-Dioxanes : Research has been conducted on the synthesis of functionalized 1,4-dioxanes, which are valuable in medicinal chemistry. The process involves the formation of substituted 1,4-dioxane derivatives from epoxides, indicating the role of 1,4-dioxane in the synthesis of complex organic compounds (Grygorenko et al., 2018).

Research on Physical and Chemical Properties

  • Structural and Dynamic Studies : The structure and dynamics of 1,4-dioxane-water binary solutions have been explored through X-ray diffraction, mass spectrometry, and NMR relaxation. These studies provide a deeper understanding of the molecular interactions and properties of 1,4-dioxane in different environments, which is crucial for its applications in various scientific fields (Takamuku et al., 1999).

  • Stereochemistry Analysis : Research on the stereochemistry of 1,4-dioxane derivatives, such as 1,4-dioxane-2,3-diols, has been conducted using NMR techniques. This research provides insights into the configurational properties of these compounds, which is important for understanding their chemical behavior and potential applications (Äyräs, 1978).

Safety And Hazards

1,4-Dioxane-2,3-diol can harm the eyes, skin, lungs, liver, and kidneys . It may cause cancer . Workers may be harmed from exposure to 1,4-dioxane . It presents unreasonable risk to human health .

properties

IUPAC Name

1,4-dioxane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-3-4(6)8-2-1-7-3/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVACWCCJCZITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1038824
Record name 1,4-Dioxane-2,3-diol
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Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,4-Dioxane-2,3-diol
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Product Name

1,4-Dioxane-2,3-diol

CAS RN

4845-50-5
Record name 1,4-Dioxane-2,3-diol
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Record name 1,4-Dioxane-2,3-diol
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Record name p-Dioxane-2,3-diol
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Record name 1,4-Dioxane-2,3-diol
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Record name 1,4-dioxane-2,3-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
P Äyräs - Organic Magnetic Resonance, 1978 - Wiley Online Library
The 1,4‐dioxane‐2,3‐diols and a number of their methyl‐substituted derivatives were synthesized and their 13 C NMR spectra measured. The configurational properties were studied …
V Maurino, P Calza, C Minero, E Pelizzetti, M Vincenti - Chemosphere, 1997 - Elsevier
The oxidative degradation induced by light of 1,4dioxane been investigated in homogeneous solution in the presence of inorganic peroxides (either hydrogen peroxide or …
Number of citations: 148 www.sciencedirect.com
P Ayras, P Ayras, S Lotjonen, S Lotjonen - Finnish Chemical Letters, 1981 - hero.epa.gov
ON THE STEREOCHEMISTRY OF 1,4-DIHETEROCYCLANES .5. CONFORMATIONAL-ANALYSIS OF 1,4-DIOXANE-2,3-DIOL AND 4 OF ITS METHYL-SUBSTITUTED DERIVATIVES BY H-1-NMR …
Number of citations: 1 hero.epa.gov
Y Tsuchiya, T Hattori, R Yamanaka… - Journal of Photopolymer …, 1997 - jstage.jst.go.jp
Acid-catalyzed insolubilization reactions between novel amphiphilic alicyclic polymers (named ALPHA) and aliphatic carbinols have been investigated for aqueous basedevelopable …
Number of citations: 29 www.jstage.jst.go.jp
M Mehrvar, WA Anderson, M Moo-Young - International Journal of …, 2000 - hindawi.com
Photocatalytic degradation of tetrahydrofuran, 1,4-dioxane, and their mixture in a slurry photoreactor was studied. Using both GC/MS and ion chromatography (IC) methods, possible …
Number of citations: 50 www.hindawi.com
J Siró, A Ramos, JJ Vaquero, J Alvarez-Builla… - Tetrahedron, 2000 - Elsevier
By combining two complementary statistical techniques (fractional factorial experimental design and simplex operation) the synthesis of the parent pyrido[1,2-b]-pyridazinium cation has …
Number of citations: 8 www.sciencedirect.com
M Pérez-Torralba, RM Claramunt, I Alkorta… - Arkivoc, 2007 - pdfs.semanticscholar.org
We have studied the structure (isomerism and conformation) of the products resulting from the double addition of four NH-azoles, benzotriazole, pyrazole, imidazole and benzimidazole, …
Number of citations: 7 pdfs.semanticscholar.org
K Sei, K Miyagaki, T Kakinoki, K Fukugasako, D Inoue… - Biodegradation, 2013 - Springer
Four novel metabolic 1,4-dioxane degrading bacteria possessing high ability to degrade 1,4-dioxane (designated strains D1, D6, D11 and D17) were isolated from soil in the drainage …
Number of citations: 116 link.springer.com
J Zhang, K Yuan, YC Jin - Advanced Materials Research, 2012 - Trans Tech Publ
The study was conceived to evaluate the difference in the chemical composition as well as the difference in the antimicrobial activities of the essential oils of Taxus media and Taxus …
Number of citations: 5 www.scientific.net
M Mehrvar, WA Anderson, M Moo-Young - International journal of …, 2002 - hindawi.com
Two different commercial photocatalysts, Degussa P25 and Hombikat UV 100, were used to degrade 1,4-dioxane photocatalytically in an annular slurry photoreactor. The optimum …
Number of citations: 42 www.hindawi.com

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